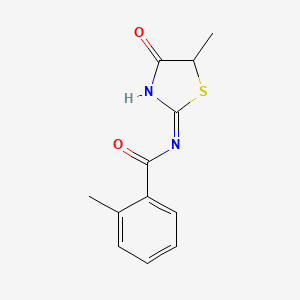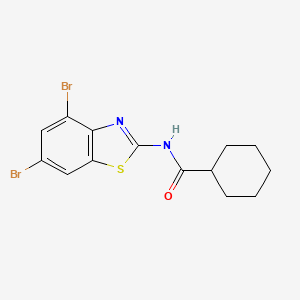![molecular formula C14H20N6O2 B6060363 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6060363.png)
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide (NO) signaling pathway. ODQ has been extensively studied in scientific research due to its ability to modulate the NO-cGMP signaling pathway, which is involved in numerous physiological processes.
Mécanisme D'action
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine inhibits sGC by binding to its heme group and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This results in a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been shown to have a number of biochemical and physiological effects. It can modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release, among other functions. 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been shown to affect cardiovascular function, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its high potency and selectivity for sGC. It is also relatively easy to use and can be administered in vitro or in vivo. However, 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Orientations Futures
There are many potential future directions for research on 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One area of interest is the development of new sGC inhibitors that are more potent and selective than 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. Another area of research is the investigation of the role of the NO-cGMP signaling pathway in various disease states, such as cardiovascular disease, inflammation, and cancer. Finally, there is potential for the development of new therapeutic agents based on 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine and related compounds.
Méthodes De Synthèse
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can be synthesized using a multi-step process that involves the reaction of various starting materials, including 5-aminopyrazine-2-carboxylic acid, 1-azepanamine, and tetrahydrofuran-3-carboxylic acid. The synthesis process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been widely used in scientific research as a tool to investigate the role of the NO-cGMP signaling pathway in various physiological processes. It has been shown to modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release, among other functions. 6-(1-azepanyl)-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has also been used to study the effects of NO on cardiovascular function, inflammation, and oxidative stress.
Propriétés
IUPAC Name |
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-2-4-7-20(6-3-1)14-13(15-10-5-8-21-9-10)16-11-12(17-14)19-22-18-11/h10H,1-9H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJWDCAULAHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=NON=C3N=C2NC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-yl)-N-(oxolan-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6060292.png)
![5-methyl-2-propyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6060295.png)

![N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6060318.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6060332.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B6060333.png)
![4-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6060340.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6060343.png)

![(3,4-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6060365.png)
![1-cyclopropyl-N-[1-(3-methylphenyl)-4-piperidinyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060378.png)
![2-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6060386.png)
![3-ethyl-2-[(4-nitrobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B6060397.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B6060398.png)